molecular formula C11H12N2O2 B13678086 Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13678086
M. Wt: 204.22 g/mol
InChI Key: CGJMGXOLRDUQKH-UHFFFAOYSA-N
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Description

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is a high-value chemical building block in medicinal chemistry and scientific research. Its fused bicyclic imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug design, known to enhance binding affinity to biological targets due to its rigidity . This specific compound, with its methyl substituent and ester functional group, serves as a versatile synthetic intermediate for the preparation of various derivatives, including carboxamides and carboxylic acids, which are crucial for constructing compound libraries in hit-to-lead optimization campaigns . The imidazo[1,5-a]pyridine core is found in compounds investigated for a range of biological activities. Research into similar analogs has identified molecules with potent, narrow-spectrum antibacterial activity, specifically inhibiting the cell division protein FtsZ in Streptococcus pneumoniae , a strategy that can help combat antibiotic resistance . Other derivatives have been designed and evaluated as analogues of known antimalarial agents like mefloquine, targeting multi-drug-resistant parasites . The ester group in the structure is a common handle for further synthetic modification, allowing researchers to efficiently explore structure-activity relationships (SAR) and develop novel therapeutic agents for infectious diseases and oncology . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3

InChI Key

CGJMGXOLRDUQKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C(=CC=C2)C

Origin of Product

United States

Preparation Methods

Mg3N2-Assisted One-Pot Annulation Method

A prominent method for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines, including ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate derivatives, involves a magnesium nitride (Mg3N2)-assisted one-pot dehydrative annulation reaction. This approach utilizes 2-pyridyl ketones and ethyl glyoxylate as key substrates.

Procedure Highlights:

  • Substrates: 2-pyridyl phenyl ketone (or analogues bearing alkyl/aryl substituents) and ethyl glyoxylate.
  • Reagents: Mg3N2 as the annulation promoter.
  • Solvents: Methanol or ethanol.
  • Conditions: Reactions performed under open or sealed tube conditions, typically at temperatures ranging from 25°C to 75°C.
  • Reaction Time: 12 to 24 hours depending on temperature and solvent.

Optimization Data:

Entry Solvent Time (h) Temp (°C) Yield (%) Notes
1 Methanol 24 25 40 Open flask
2 Ethanol 24 25 48 Open flask
3 Methanol 24 60 54 Open flask
4 Ethanol 24 75 63 Open flask
5 Ethanol 12 25 65 Sealed tube

The highest yield (65%) was obtained using ethanol at 25°C in a sealed tube within 12 hours, showcasing the efficiency of this method.

Scope and Generality:

  • The method tolerates a variety of substituents on the pyridyl ketone, including sterically hindered 2-(3-methyl)pyridyl ketones.
  • Electronic effects of substituents on aroyl, heteroaroyl, and acyl groups showed minimal influence on reaction efficiency.
  • The protocol is scalable, demonstrated by successful synthesis on a five-gram scale without loss of yield or purity.

Synthesis via Condensation of 2-Aminopyridine and Ethyl 2-Chloroacetoacetate (for Imidazo[1,2-a]pyridine Analogues)

Though this method is primarily reported for the synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, it provides valuable insight into imidazo-pyridine ester synthesis that can be adapted for the 1,5-a isomer.

Procedure Highlights:

  • Starting Materials: 2-aminopyridine and ethyl 2-chloroacetoacetate.
  • Solvent: 96% ethanol.
  • Conditions: Reflux for 6 hours.
  • Workup: Evaporation of excess ethanol, extraction with ether-water, drying, and crystallization.
  • Yield: Approximately 45%.

This method involves nucleophilic substitution followed by cyclization to form the imidazo ring fused to the pyridine.

Hydrazide and Hydrazone Derivative Routes (Relevant for Functionalized Imidazo[1,2-a]pyridine Esters)

This compound derivatives can be further functionalized via hydrazide intermediates, which are prepared by hydrazinolysis of the ester, followed by condensation with ketones to form hydrazones.

Key Steps:

  • Hydrazide Formation: Reflux of the ester with hydrazine hydrate in ethanol for several hours.
  • Hydrazone Formation: Condensation of hydrazide with appropriate ketones in ethanol under reflux with catalytic acid.
  • Cyclocondensation: Reaction with mercaptoacetic acid in dry benzene yields thiazolidine or spirothiazolidine derivatives.

Yields and Characterization:

  • Hydrazide formation yields around 27%.
  • Hydrazone and cyclocondensation products yield between 55% and 99%, depending on the method (direct reflux or stepwise).
  • Characterization includes IR (notable C=O bands), 1H- and 13C-NMR, and mass spectra confirming structure.

Although this method focuses on imidazo[1,2-a]pyridine derivatives, the approach is adaptable for related imidazo-fused pyridine esters.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Mg3N2-Assisted One-Pot Annulation 2-Pyridyl ketone + ethyl glyoxylate Mg3N2, MeOH or EtOH, 25–75°C, 12–24h 40–65 Scalable, broad substrate scope
Condensation of 2-Aminopyridine 2-Aminopyridine + ethyl 2-chloroacetoacetate Reflux in EtOH, 6h ~45 Classical route for imidazo[1,2-a]pyridines
Hydrazide/Hydrazone Route Ester + hydrazine hydrate + ketones Reflux in EtOH, acid catalysis 27–99 Enables further functionalization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) over palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Key Properties/Reactions Reference
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate 1-Methyl, 3-ethyl ester C₁₁H₁₂N₂O₂ Commercial availability (CAS 91350-91-3); used as a synthetic intermediate.
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate 6-Pyridin-3-yl, 3-ethyl ester C₁₅H₁₃N₃O₂ Synthesized via Suzuki coupling (64% yield); potential GSK-3β inhibitor (LC-MS: m/z 268.1 [M+H]⁺).
Ethyl 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate 6-(2,3-Difluorophenyl), 3-ethyl ester C₁₆H₁₃F₂N₂O₂ High-yield synthesis (90%); evaluated for kinase inhibition (LC-MS: m/z 303.1 [M+H]⁺).

Key Observations :

  • Substituent position (e.g., 1-methyl vs. 5-methyl) significantly alters steric and electronic profiles, impacting reactivity and biological activity.

Pyrazolo[1,5-a]pyridine Carboxylates

Amino, Halo, and Methoxy Substituents

Compound Name Substituents Molecular Formula Key Properties/Reactions Reference
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 5-Amino, 3-ethyl ester C₁₀H₁₁N₃O₂ Synthesized via Boc deprotection (quantitative yield); fragment-based drug discovery.
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6-Bromo, 4-methoxy, 3-ethyl ester C₁₁H₁₁BrN₂O₃ Low-yield synthesis (7–30%); used in HIV-1 reverse transcriptase inhibition studies.
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 5-Methoxy, 3-ethyl ester C₁₀H₁₀N₂O₃ Commercial availability (CAS 99446-53-4); intermediate for further functionalization.

Key Observations :

  • Bromo substituents enable cross-coupling reactions but may reduce synthetic yields due to steric hindrance .

Imidazo[1,2-a]pyridine Carboxylates

Compound Name Substituents Molecular Formula Key Properties/Reactions Reference
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Chloro, 3-ethyl ester C₁₀H₉ClN₂O₂ High structural similarity (90% to target); used in anticancer agent synthesis.
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 5-(Chloromethyl), 3-ethyl ester C₁₁H₁₁ClN₂O₂ Derived from target compound via NCS reaction; potential alkylating agent.

Key Observations :

  • The imidazo[1,2-a]pyridine core differs in ring fusion position, leading to distinct electronic properties compared to imidazo[1,5-a]pyridines.

Biological Activity

Ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate (EMIPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

EMIPC can be synthesized through various methods, often involving the reaction of imidazo-pyridine derivatives with carboxylic acid derivatives. The general synthetic route includes:

  • Starting Materials : Imidazo-pyridine derivatives and ethyl carboxylates.
  • Reaction Conditions : Typically performed under reflux conditions in organic solvents such as ethanol or dichloromethane.
  • Purification : The product is usually purified via chromatography.

The compound's structure can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

Antimicrobial and Anticancer Properties

Research has shown that EMIPC exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. A study evaluated its effectiveness against Mycobacterium tuberculosis, revealing moderate to good activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for some derivatives .

In terms of anticancer activity, EMIPC has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives of EMIPC possess cytotoxic effects on different cancer cell lines, highlighting their potential as chemotherapeutic agents .

The biological activity of EMIPC is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : EMIPC has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which plays a crucial role in cellular responses to hypoxia. This inhibition may provide therapeutic benefits in ischemic diseases by enhancing cellular adaptation to low oxygen conditions.
  • GSK-3β Inhibition : Recent studies have shown that EMIPC and its derivatives can inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various signaling pathways related to cancer progression and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis12.5 μg/mL
AnticancerVarious cancer cell linesIC50 ranging from 1.61 to 2.98 µg/mL
Enzyme InhibitionHIF prolyl hydroxylaseNot specified
GSK-3β InhibitionGSK-3βNanomolar range

Q & A

Q. What are the standard synthetic routes for Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example:

  • Step 1 : Condensation of 2-aminomethyl pyridine with ethyl oxalyl chloride to form an intermediate ester.
  • Step 2 : Formylation via the Vilsmeier reaction to introduce the aldehyde group.
  • Step 3 : Reductive amination to install the morpholinomethyl group (if applicable), followed by cyclization to form the imidazo[1,5-a]pyridine core . Key reagents include ethyl oxalyl chloride, POCl₃ (for Vilsmeier conditions), and NaBH₃CN for reductive amination. Yields can vary (e.g., 28% for analogous compounds ), and purification often involves column chromatography.

Q. How is the compound structurally characterized?

  • X-ray crystallography : Used to confirm the imidazo[1,5-a]pyridine scaffold and substituent positions (e.g., bond angles: α = 93.6°, β = 95.5°, γ = 95.6° in related structures ).
  • NMR spectroscopy : ¹H NMR signals for the methyl group typically appear at δ 2.37 ppm (singlet), while the ester ethyl group resonates as a triplet at δ 1.18–1.21 ppm .
  • Mass spectrometry : ESIMS m/z values (e.g., [M+1] = 450.2 for analogs) confirm molecular weight .

Advanced Research Questions

Q. Table 1: Comparative Reactivity of Imidazo[1,5-a]pyridine Derivatives

DerivativeSubstituent (Position)Reaction PartnerYield (%)Reference
5-MethylCH₃ (C5)Br₂ (C7)58
5-TrifluoromethylCF₃ (C5)PhB(OH)₂ (C7)82
3-EthoxycarbonylCOOEt (C3)NH₂NH₂ (C7)45

Q. Table 2: Spectroscopic Data for Key Intermediates

Intermediate¹H NMR (δ, ppm)ESIMS m/z (M+1)
Ester precursor1.21 (t, 3H, CH₂CH₃)258.2
Aldehyde derivative9.82 (s, 1H, CHO)216.1
Final product6.73 (d, 1H, C7-H)450.2
Data compiled from

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